Isoindigo

Descripción

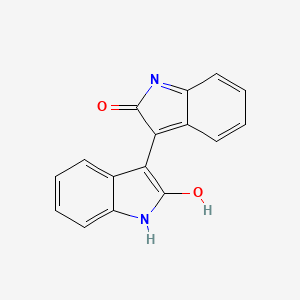

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMISAYWIMDRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-34-6 | |

| Record name | Isoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOINDIGOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

isoindigo chemical structure and properties

An In-depth Technical Guide to Isoindigo: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a structural isomer of the well-known dye indigo, has emerged as a versatile and powerful electron-deficient building block in the field of organic electronics and materials science.[1][2] Its rigid, planar structure, coupled with strong electron-withdrawing lactam rings, imparts unique photophysical and electrochemical properties to its derivatives.[3] This technical guide provides a comprehensive overview of the core chemical structure and properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its applications in organic electronics.

Core Chemical Structure

This compound, with the chemical formula C₁₆H₁₀N₂O₂, consists of two oxindole (B195798) units linked by a double bond between the 3-positions of the indole (B1671886) rings.[4] This contrasts with its isomer, indigo, where the linkage is at the 2-positions. The core structure is characterized by two electron-withdrawing lactam moieties, which are responsible for its strong electron-accepting nature.[3] The planarity of the this compound core facilitates π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices.[5]

Molecular Formula : C₁₆H₁₀N₂O₂[4] Molar Mass : 262.26 g/mol [4] CAS Number : 476-34-6[4] Appearance : Deep purple solid

The properties of this compound can be readily tuned by chemical modification at several positions, most notably at the nitrogen atoms of the lactam rings and the 5,5' and 6,6' positions of the benzene (B151609) rings.[2][6] N-alkylation is a common strategy to improve solubility in organic solvents, a critical factor for solution-processable fabrication of electronic devices.[7] Substitution at the 5,5' and 6,6' positions with electron-donating or electron-withdrawing groups allows for precise control over the electronic energy levels (HOMO and LUMO) and the optical bandgap of the resulting materials.[6]

Caption: Chemical structure of the this compound core.

Physicochemical Properties

The unique electronic structure of this compound gives rise to a range of interesting physicochemical properties that are central to its applications.

Optical Properties

This compound-based molecules and polymers typically exhibit broad and strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.[2] The absorption profile is characterized by two main bands: a higher-energy band corresponding to a π-π* transition and a lower-energy intramolecular charge-transfer (ICT) band.[6] The position of the ICT band is highly sensitive to the nature of the substituents on the this compound core.[6]

Electrochemical Properties

The electron-deficient nature of the this compound core results in low-lying LUMO energy levels, making it an excellent electron acceptor.[8] The HOMO and LUMO energy levels can be precisely tuned through chemical modification, which is a key aspect in the design of materials for organic solar cells and field-effect transistors.[3] Cyclic voltammetry is a commonly used technique to determine the redox potentials and estimate the HOMO and LUMO energy levels of this compound derivatives.[9]

Thermal Stability

This compound-based materials generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. This is a critical property for the long-term operational stability of organic electronic devices.

Data Presentation: Properties of this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound-based small molecules and polymers.

Table 1: Optical and Electrochemical Properties of this compound-Based Polymers

| Polymer | λmax (soln) (nm) | λmax (film) (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| P1 | 572 | 590 | -5.40 | -3.65 | 1.75 |

| P2 | 560 | 585 | -5.45 | -3.60 | 1.85 |

| P3 | 565 | 588 | -5.42 | -3.62 | 1.80 |

Data compiled from various sources. P1, P2, and P3 represent different this compound-bithiophene copolymers with varying side-chain symmetries.[10]

Table 2: Organic Field-Effect Transistor (OFET) Performance of this compound-Based Polymers

| Polymer | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |

| PII2T-C8C10 | 0.198 | - | >10⁵ |

| PII2T-PEO25 | 0.34 | - | >10⁵ |

| IIDDT | 0.79 | - | 10⁶-10⁷ |

| IIDT | 0.08 | - | 10⁵-10⁶ |

| P3 (BGTC) | 1.79 | 0.087 | - |

| P3 (TGBC) | 0.45 | 0.16 | - |

Data compiled from various sources. BGTC: Bottom-Gate Top-Contact, TGBC: Top-Gate Bottom-Contact.[1][7]

Table 3: Organic Solar Cell (OSC) Performance of this compound-Based Materials

| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| This compound Derivative 9a | PC₇₁BM | - | - | - | 4.7 |

| Polymer 1 | Fullerene | >0.8 | - | - | >8 |

| Polymer 35b | Non-fullerene | - | - | - | 12.03 |

| D18 | Y6 | 0.859 | 27.70 | 76.6 | 18.22 |

| PM6 | Y6 | 0.846 | 25.6 | 73.88 | 16.20 |

Data compiled from various sources. Note that D18 and PM6 are high-performance donor polymers often used as benchmarks, included here for comparison.[2][11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as for the characterization of their properties.

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed self-condensation of isatin (B1672199) or the condensation of isatin with an isatin derivative.

Protocol: Synthesis of this compound from Isatin

-

Materials : Isatin, glacial acetic acid.

-

Procedure : a. A suspension of isatin (1.0 eq) in glacial acetic acid is heated to reflux. b. The reaction mixture is stirred at reflux for 4-6 hours, during which time the color changes to a deep purple. c. The reaction is cooled to room temperature, and the purple precipitate is collected by vacuum filtration. d. The solid is washed sequentially with water, ethanol, and diethyl ether to remove any unreacted starting material and byproducts. e. The resulting purple solid is dried under vacuum to yield pure this compound.

Synthesis of N-Alkylated 6,6'-Dibromothis compound

N-alkylation is crucial for improving the solubility of this compound derivatives.

Protocol: N-Alkylation of 6,6'-Dibromothis compound [7]

-

Materials : 6,6'-dibromothis compound, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), alkyl bromide (e.g., 1-bromododecane).

-

Procedure : a. To a solution of 6,6'-dibromothis compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (5.0 eq). b. Heat the mixture to 100 °C under a nitrogen atmosphere. c. Add the alkyl bromide (2.5 eq) dropwise to the heated solution. d. Stir the reaction mixture at 100 °C for 24 hours. e. After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (B109758) (DCM). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated 6,6'-dibromothis compound.

Stille Polymerization for this compound-Based Polymers

Stille coupling is a widely used method for the synthesis of conjugated polymers.[4]

Protocol: Stille Polymerization [11]

-

Materials : N-alkylated 6,6'-dibromothis compound (1.0 eq), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (catalyst), tri(o-tolyl)phosphine (P(o-tol)₃) (ligand), dry toluene.

-

Procedure : a. In a flame-dried Schlenk flask, dissolve the N-alkylated 6,6'-dibromothis compound and the stannylated comonomer in dry toluene. b. Add the palladium catalyst and the phosphine (B1218219) ligand to the solution. c. Degas the mixture by three freeze-pump-thaw cycles. d. Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 48 hours. e. Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol (B129727). f. Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers. g. Dissolve the polymer in a high-boiling point solvent like chloroform (B151607) or o-dichlorobenzene and re-precipitate in methanol to obtain the pure polymer.

Characterization Methods

UV-Visible Spectroscopy [13][14]

-

Sample Preparation : Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform, THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. For thin-film measurements, spin-coat a solution of the material onto a quartz substrate.

-

Measurement : a. Record a baseline spectrum of the pure solvent or the bare substrate. b. Record the absorption spectrum of the sample over the desired wavelength range (typically 200-1000 nm). c. The wavelength of maximum absorption (λmax) is determined from the peak of the absorption band. The optical bandgap can be estimated from the onset of the absorption edge.

Cyclic Voltammetry [15][16][17]

-

Experimental Setup : A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

-

Procedure : a. Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). b. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. c. Scan the potential between the working and reference electrodes at a constant scan rate (e.g., 50-100 mV/s). d. From the resulting voltammogram, determine the onset oxidation and reduction potentials. e. The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Visualizations

Caption: General synthesis workflow for this compound-based polymers.

Caption: Workflow for OFET fabrication and characterization.

Conclusion

This compound has established itself as a cornerstone in the development of high-performance organic electronic materials. Its robust chemical structure, tunable electronic properties, and amenability to a wide range of chemical modifications make it an attractive platform for researchers in materials chemistry, physics, and drug development. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the synthesis, characterization, and application of this important class of organic compounds. Further exploration of novel this compound derivatives and their incorporation into advanced device architectures holds significant promise for the future of organic electronics and related fields.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent advances in the application of this compound derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. akademisains.gov.my [akademisains.gov.my]

- 8. batch.libretexts.org [batch.libretexts.org]

- 9. Copolymerization of zinc-activated this compound- and naphthalene-diimide based monomers: an efficient route to low bandgap π-conjugated random copolymers ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00055J [pubs.rsc.org]

- 10. pasg.nhs.uk [pasg.nhs.uk]

- 11. Unravelling the influence of side-chain symmetry on device performance: insights from this compound-based polymers in thin-film transistors - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00104K [pubs.rsc.org]

- 12. psecommunity.org [psecommunity.org]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. ossila.com [ossila.com]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Synthesis of Isoindigo and its Derivatives: A Technical Guide for Chemical and Pharmacological Advancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindigo, a structural isomer of the well-known dye indigo, has emerged as a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar, and electron-deficient core makes it an excellent component for organic semiconductors.[1][2] In the realm of drug development, this compound derivatives have garnered significant attention for their potent biological activities, particularly as kinase inhibitors in cancer therapy.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic and biological pathways.

Core Synthetic Methodologies

The synthesis of the this compound core and its subsequent derivatization can be achieved through several strategic approaches. The most common methods involve the condensation of oxindole (B195798) and isatin (B1672199) precursors, followed by functionalization, or the use of modern cross-coupling reactions to build complexity.

Acid-Catalyzed Condensation of Isatins and Oxindoles

A foundational and widely used method for constructing the this compound scaffold is the acid-catalyzed condensation of an isatin with an oxindole.[5][6] This reaction proceeds via an aldol-type condensation followed by dehydration to form the central double bond.

Experimental Protocol: Synthesis of 6,6'-Dibromothis compound

A solution of 6-bromoisatin (B21408) (1.5 g, 6.64 mmol) and 6-bromooxindole (B126910) (1.41 g, 6.64 mmol) in glacial acetic acid (30 mL) is prepared. To this solution, a catalytic amount of concentrated hydrochloric acid (0.5 mL) is added. The reaction mixture is heated to reflux under an argon atmosphere for 4-8 hours, during which the solution turns deep red, and a precipitate forms. After cooling to room temperature, the solid is collected by vacuum filtration, washed sequentially with water, ethanol, and diethyl ether to afford 6,6'-dibromothis compound as a dark red solid.[7]

N-Alkylation and N-Arylation of the this compound Core

Functionalization of the lactam nitrogen atoms is a common strategy to modulate the solubility, electronic properties, and biological activity of this compound derivatives.[1]

Experimental Protocol: N-alkylation of 6,6'-Dibromothis compound

To a solution of 6,6'-dibromothis compound (1.0 g, 2.38 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), anhydrous potassium carbonate (1.65 g, 11.9 mmol) is added. The mixture is heated to 100°C under a nitrogen atmosphere. The desired alkylating agent, for example, 1-bromo-2-ethylhexane (2.5 equivalents), is then added dropwise. The reaction is stirred at 100°C for 24 hours. After cooling, the mixture is poured into water and extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the N-alkylated this compound derivative.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as Stille and Suzuki cross-coupling reactions, are invaluable for introducing a wide range of substituents onto the this compound core, particularly at the 5,5' and 6,6' positions. These reactions enable the synthesis of complex derivatives for applications in organic electronics and as highly specific kinase inhibitors.[4][8]

Experimental Protocol: Suzuki Coupling for Aryl Functionalization

A mixture of a di-bromo-isoindigo derivative (1.0 eq), the desired arylboronic acid or ester (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) is placed in a reaction vessel. Anhydrous solvent, typically a mixture of toluene (B28343) and water or dioxane and water, is added. The reaction mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.[3]

Green Synthetic Approaches: Aldol (B89426) Polycondensation

In a move towards more sustainable chemistry, methods like aldol polycondensation have been developed for the synthesis of this compound-based conjugated polymers. This approach avoids the use of toxic organometallic reagents common in traditional cross-coupling reactions.[5][9]

Experimental Protocol: Aldol Polycondensation for this compound-based Polymers

An this compound-based monomer bearing aldehyde functionalities is dissolved in a suitable solvent like toluene. A dialdehyde (B1249045) comonomer and an acidic catalyst (e.g., p-toluenesulfonic acid) are added. The mixture is heated to reflux with the removal of water, typically using a Dean-Stark apparatus. The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight. The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove oligomers and residual catalyst.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, including reaction conditions and yields for their synthesis, as well as their optical and biological properties.

| Compound | Synthetic Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | Condensation | Isatin, Oxindole, HCl | Acetic Acid | Reflux | 2-3 | >90 | [5] |

| 6,6'-Dibromothis compound | Condensation | 6-Bromoisatin, 6-Bromooxindole, HCl | Acetic Acid | Reflux | 4-8 | ~95 | [7] |

| N,N'-di(2-ethylhexyl)this compound | N-Alkylation | This compound, 2-ethylhexyl bromide, K₂CO₃ | DMF | 100 | 24 | 70-80 | [1] |

| 6,6'-di(thiophen-2-yl)this compound | Suzuki Coupling | 6,6'-Dibromothis compound, Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 100 | 18 | 60-75 | [3] |

| PIID-DT (Polymer) | Aldol Polycondensation | This compound-dialdehyde, dithiophene-dialdehyde, p-TSA | Toluene | Reflux | 48 | >90 | [5] |

Table 1: Synthetic Conditions and Yields for Selected this compound Derivatives.

| Compound | λmax (nm) in solution | HOMO (eV) | LUMO (eV) | Biological Target(s) | IC₅₀ (µM) | Reference |

| Methis compound (B1676166) | ~540 | - | - | Bcr-Abl, CDKs, GSK-3β | Varies with cell line | [5][9] |

| N-(p-methoxy-phenyl)-isoindigo (6k) | - | - | - | CDK2/Cyclin A | 7.8 (K562 cells) | [9] |

| (E)-1-(2-(4-methylpiperazin-1-yl)ethyl)-[3,3'-biindolinylidene]-2,2'-dione (5-4) | - | - | - | Induces apoptosis | More potent than Methis compound | [1][10] |

| BT-T2-ID | 571 | -5.4 | -3.6 | - | - | [11][12] |

Table 2: Physicochemical and Biological Activity Data for Selected this compound Derivatives.

Signaling Pathways and Mechanism of Action in Drug Development

This compound derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3]

Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β)

Several this compound derivatives act as potent inhibitors of CDKs, particularly CDK2, and GSK-3β.[9][13] CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, preventing cancer cells from dividing. GSK-3β is involved in numerous signaling pathways implicated in cancer, including cell proliferation and apoptosis. The dual inhibition of CDK2 and GSK-3β by some this compound derivatives presents a powerful strategy for cancer therapy.[9]

Inhibition of CDK2 and GSK-3β by this compound derivatives, leading to cell cycle arrest.

Modulation of the Bcr-Abl and STAT Signaling Pathways

Methis compound, a well-studied derivative, has been shown to be effective in chronic myelogenous leukemia (CML) by targeting the Bcr-Abl fusion protein.[5] It downregulates both the total and phosphorylated levels of Bcr-Abl, which in turn inhibits downstream signaling pathways involving STAT5 and CRKL, leading to reduced cell proliferation.[5] Furthermore, methis compound can induce apoptosis through a caspase-dependent pathway.[14]

Mechanism of action of Methis compound in CML, targeting the Bcr-Abl signaling pathway.

Inhibition of Src Family Kinases and VEGFR

The anticancer activity of this compound derivatives also extends to the inhibition of Src family kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[15] Src kinases are involved in various cellular processes like cell growth, migration, and survival, and their aberrant activation is common in many cancers. VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting these kinases, this compound derivatives can effectively block tumor growth and metastasis.

References

- 1. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methis compound inhibits cellular proliferation via down-regulation of the PI3K/Akt pathway and induces cellular apoptosis in glioblastoma U87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the application of this compound derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effect on bcr-abl signaling pathway and the mechanisms of apoptosis induction by methis compound in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro antiproliferative activities and kinase inhibitory potencies of glycosyl-isoindigo derivatives | Semantic Scholar [semanticscholar.org]

- 7. Methylthis compound and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 9. Design, synthesis and biological evaluation of N-alkyl or aryl substituted this compound derivatives as potential dual cyclin-dependent kinase 2 (CDK2)/glycogen synthase kinase 3β (GSK-3β) phosphorylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. This compound-Containing Molecular Semiconductors: Effect of Backbone Extension on Molecular Organization and Organic Solar Cell Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-Containing Molecular Semiconductors: Effect of Backbone Extension on Molecular Organization and Organic Solar Cell Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Glycosides of indigo, indirubin, and this compound: blue, red, and yellow sugars and their cancerostatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Methis compound? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoindigo: Solubility and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and purification techniques for isoindigo, a versatile organic molecule with significant applications in materials science and drug development. The following sections detail its solubility in common organic solvents, provide step-by-step experimental protocols for its purification, and offer a standardized procedure for solubility determination.

This compound: A Molecule of Interest

This compound is a robust, electron-deficient organic dye that has garnered substantial interest as a building block in the synthesis of functional materials. Its planar, conjugated structure and tunable electronic properties make it a valuable component in the development of organic semiconductors, solar cells, and potential therapeutic agents. Effective research and development involving this compound necessitate a thorough understanding of its solubility and the methods for its purification to ensure high-purity materials for experimental studies and device fabrication.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in solution-processable fabrication techniques and for its purification. While unsubstituted this compound exhibits limited solubility in many common organic solvents due to strong intermolecular π-π stacking and hydrogen bonding, its solubility can be significantly enhanced through N-alkylation or other functionalization.[1][2][3]

Below is a summary of the known solubility of this compound and its derivatives in various organic solvents. It is important to note that quantitative data for the parent this compound is scarce, and much of the available information pertains to its more soluble derivatives.

Table 1: Solubility of this compound and its Derivatives in Organic Solvents

| Solvent | This compound (Unsubstituted) | This compound Derivatives | Quantitative Data (Derivatives) | Citations |

| Dichloromethane (B109758) (DCM) | Soluble | Highly Soluble | Qualitative | [4][5][6] |

| Chloroform | Soluble | Highly Soluble | >10 mg/mL (for an octyl-functionalized derivative) | [4][5][7][8][9] |

| Chlorobenzene | Soluble | Soluble | Qualitative | [1][4][10] |

| Toluene | Soluble | Soluble | Qualitative | [4][11] |

| Tetrahydrofuran (THF) | Sparingly Soluble | Soluble | Qualitative | [12] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | 23.33 mg/mL (for unsubstituted this compound) | [12] |

| o-Xylene (B151617) | Sparingly Soluble | Soluble (for a specific polymer) | Qualitative | [13] |

| Mesitylene | Sparingly Soluble | Soluble (for a specific polymer) | Qualitative | [13] |

Note: The solubility of this compound and its derivatives is highly dependent on the specific molecular structure, including the nature and length of any alkyl side chains. The data presented for derivatives should be considered as a general guide, and experimental determination of solubility for the specific compound of interest is highly recommended.

Experimental Protocols for Purification

High-purity this compound is essential for achieving optimal performance in electronic devices and for obtaining reliable data in biological assays. The two primary methods for the purification of this compound and its derivatives are recrystallization and column chromatography.

Recrystallization of this compound

Recrystallization is a technique used to purify solids based on differences in their solubility in a hot versus a cold solvent.[14] The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Protocol for Recrystallization:

-

Solvent Selection:

-

Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

-

Common solvents to screen include ethanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.[15]

-

A suitable solvent will dissolve the this compound when heated but will result in the formation of crystals upon cooling.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent, just enough to wet the solid.

-

Heat the mixture to the boiling point of the solvent while stirring.

-

Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified product.[14]

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

-

Column Chromatography of this compound

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[16][17] For this compound and its derivatives, silica (B1680970) gel is the most commonly used stationary phase.

Protocol for Silica Gel Column Chromatography:

-

Column Packing:

-

Select a glass column of appropriate size for the amount of material to be purified.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the column, ensuring that the packing is uniform and free of air bubbles.

-

Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.[16]

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane or a mixture of dichloromethane and hexane.

-

Carefully apply the sample solution to the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). A common gradient for this compound derivatives is a mixture of dichloromethane and hexane.[6]

-

The appropriate solvent system will depend on the polarity of the specific this compound compound and its impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

-

Fraction Collection:

-

Collect the eluent in a series of fractions.

-

Analyze the fractions by TLC to identify those containing the pure this compound.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the purification and solubility determination of this compound.

Caption: Workflow for the purification of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. This compound-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices [mdpi.com]

- 5. Preparation and Electrochromic Properties of Benzodithiophene-Isoindigo Conjugated Polymers with Oligoethylene Glycol Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Novel this compound-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the application of this compound derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. Facile green synthesis of this compound-based conjugated polymers using aldol polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Exploring the decay mechanisms of this compound from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00148J [pubs.rsc.org]

- 13. This compound-based low bandgap conjugated polymer for o-xylene processed efficient polymer solar cells with thick active layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. web.uvic.ca [web.uvic.ca]

- 17. column-chromatography.com [column-chromatography.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Isoindigo Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial aspects of crystal structure analysis of isoindigo compounds. This compound and its derivatives represent a significant class of organic molecules with wide-ranging applications, from organic electronics to medicinal chemistry.[1] A profound understanding of their solid-state architecture is paramount for optimizing their function and developing new materials and therapeutics. This guide provides a comprehensive overview of the experimental techniques, data interpretation, and biological relevance of this compound crystal structures.

The Significance of Crystal Structure in this compound Chemistry

The spatial arrangement of molecules in a crystal, known as the crystal packing, dictates many of the material's bulk properties. For this compound-based compounds, this includes their charge transport characteristics, photophysical behavior, and even their biological activity.[2] Variations in intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to different crystalline forms, or polymorphs, each with unique properties. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a critical step in structure-property relationship studies and rational drug design.

Experimental Protocols for Crystal Structure Determination

The primary techniques for elucidating the crystal structure of this compound compounds are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement within a crystalline material.[3] It provides a three-dimensional map of the electron density, from which the positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals are a prerequisite for a successful SC-XRD experiment. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common methods for growing single crystals of organic compounds like this compound derivatives. The choice of solvent is critical and often requires empirical screening.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of spots called reflections, is recorded on a detector.[5] Data is typically collected over a full sphere of reciprocal space to ensure completeness.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization, and absorption. The intensities of the reflections are integrated to create a reflection file.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods. The final refinement yields the precise atomic coordinates, thermal parameters, and other crystallographic details.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases, assessing sample purity, and studying polymorphism.[6] Instead of a single crystal, a finely ground powder sample is used, which contains a vast number of randomly oriented crystallites.

Detailed Methodology:

-

Sample Preparation: A small amount of the this compound compound is finely ground to a homogenous powder. The powder is then packed into a sample holder, ensuring a flat, smooth surface.[7]

-

Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).[6]

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are characteristic of a specific crystalline phase. This pattern can be compared to databases or simulated patterns from known crystal structures for phase identification. The Rietveld refinement method can be used to refine crystal structure parameters from high-quality powder data.

Quantitative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic data for a selection of this compound derivatives, providing a basis for comparative analysis. This data is typically obtained from single-crystal X-ray diffraction experiments and can be found in crystallographic databases such as the Cambridge Structural Database (CSDC).

| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| N,N'-dipropylthis compound (Form I) | C₂₂H₂₂N₂O₂ | Monoclinic | P2₁/c | 12.345(6) | 8.998(4) | 16.321(8) | 109.45(3) | 1708.9(14) | 4 | [8] |

| N,N'-dipropylthis compound (Form II) | C₂₂H₂₂N₂O₂ | Monoclinic | C2/c | 29.345(15) | 4.888(3) | 25.089(13) | 108.34(3) | 3411(3) | 8 | [8] |

| N,N'-dipropylthis compound (Form III) | C₂₂H₂₂N₂O₂ | Monoclinic | P2₁/c | 10.112(5) | 17.899(9) | 9.887(5) | 98.45(3) | 1769.1(15) | 4 | [8] |

Intermolecular Interactions in this compound Crystal Structures

The solid-state packing of this compound derivatives is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the resulting crystal structure and properties.

Caption: Key intermolecular interactions governing the crystal packing of this compound compounds.

Experimental Workflow for Crystal Structure Analysis

The process of determining and analyzing the crystal structure of a new this compound compound follows a logical workflow, from initial synthesis to final data interpretation.

Caption: General workflow for the crystal structure analysis of this compound compounds.

Biological Relevance: this compound Derivatives as Kinase Inhibitors

In the realm of drug development, several this compound derivatives have emerged as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One important target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] Constitutive activation of STAT3 is implicated in the proliferation, survival, and metastasis of various cancer cells.[11]

Certain this compound compounds have been shown to inhibit the STAT3 signaling pathway.[12] The mechanism of inhibition often involves the binding of the this compound derivative to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent dimerization.[8] This, in turn, blocks the translocation of STAT3 to the nucleus and the transcription of its target genes, ultimately leading to an anti-proliferative effect.

Caption: Inhibition of the STAT3 signaling pathway by an this compound compound.

Conclusion

The crystal structure analysis of this compound compounds is a cornerstone for advancing their application in both materials science and medicine. The detailed methodologies and data presented in this guide underscore the importance of a multi-faceted approach, combining meticulous experimental work with insightful data interpretation. By understanding and controlling the solid-state architecture of these versatile molecules, researchers can unlock their full potential and design next-generation materials and therapeutics with enhanced performance and efficacy.

References

- 1. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mse.washington.edu [mse.washington.edu]

- 3. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sssc.usask.ca [sssc.usask.ca]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mcgill.ca [mcgill.ca]

- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 9. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Isoindigo: A Technical Guide

Introduction: Isoindigo, a structural isomer of the renowned dye indigo, has garnered significant attention in materials chemistry and drug development.[1] Its planar, electron-deficient core structure makes it an excellent building block for π-conjugated systems.[2][3] Consequently, this compound derivatives are extensively explored for applications in organic field-effect transistors (OFETs), organic solar cells, sensors, and even for photothermal cancer therapy.[1][4] A thorough understanding of the structure-property relationships is paramount for designing novel this compound-based functional materials. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize the this compound core, complete with experimental protocols and data interpretation.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the this compound molecule. The spectrum is characterized by a strong absorption band in the visible region, which is attributed to a π→π* transition within the conjugated core.[2] The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent environment and the nature of substituents on the this compound scaffold.

Key Spectral Features:

-

The primary absorption band, corresponding to the HOMO→LUMO transition, is typically observed between 460 nm and 580 nm.[2][5]

-

A secondary, higher-energy band can also be present around 370-390 nm.[2]

-

Introducing electron-donating groups to the this compound core can lead to a red-shift (bathochromic shift) in the absorption maximum, indicating a smaller HOMO-LUMO gap.[5]

Table 1: UV-Vis Absorption Data for this compound and Selected Derivatives

| Compound | Solvent | λ_max (nm) | Optical Band Gap (eV) | Reference |

| This compound (ISO) | DMSO | 490 | - | [6] |

| S10 (Triphenylamine Donor) | Chloroform | 572 | 1.75 | [5] |

| S11 (Carbazole Donor) | Chloroform | 560 | 1.85 | [5] |

| EBI (this compound Analogue) | THF | 465-475 | - | [2] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable spectroscopic-grade solvent (e.g., Chloroform, THF, DMSO) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., in the micromolar range) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

-

-

Instrumentation Setup:

-

Blank Measurement:

-

Sample Measurement:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the formula: E_g^opt (eV) = 1240 / λ_onset (nm).[10]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited-state properties and deactivation pathways of this compound derivatives. In solution, many this compound compounds exhibit weak or no fluorescence due to efficient non-radiative decay channels, such as E-Z isomerization around the central double bond.[6] However, when this isomerization is sterically hindered or when the molecule is in a rigid environment (e.g., a solid film or a low-temperature solvent glass), fluorescence can be observed.[6]

Key Spectral Features:

-

When observed, the emission is typically red-shifted compared to the absorption, a phenomenon known as the Stokes shift.

-

The aggregation state can significantly impact fluorescence; aggregation-caused quenching is common due to intermolecular π-π stacking.[11]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic-grade solvent, similar to the UV-Vis protocol. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation Setup:

-

Use a spectrofluorometer.

-

First, measure the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λ_ex), which is typically the λ_max from the absorption spectrum.[12]

-

-

Measurement:

-

Place the sample in a quartz cuvette.

-

Set the excitation wavelength (λ_ex) and scan a range of emission wavelengths, starting from just above λ_ex to the near-infrared region.[12]

-

Slit widths for both excitation and emission monochromators should be optimized to balance signal intensity and spectral resolution.[12]

-

-

Quantum Yield Determination (Optional): The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., Rhodamine 6G) using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Key Spectral Features (¹H NMR):

-

NH Protons: The endocyclic N-H protons of the parent this compound core typically appear as a singlet at a downfield chemical shift (δ > 10 ppm) in solvents like DMSO-d₆, due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl group.[2][13]

-

Aromatic Protons: The protons on the phenyl rings appear in the aromatic region (δ 6.8 - 7.6 ppm), with their multiplicity and chemical shifts depending on the substitution pattern.[2][13]

Key Spectral Features (¹³C NMR):

-

Carbonyl Carbons (C=O): The carbonyl carbons are highly deshielded and resonate at a very downfield chemical shift, typically in the range of δ 168-170 ppm.[2][13]

-

Aromatic and Vinylic Carbons: Other carbons of the this compound core appear between δ 115 and 140 ppm.[2][13]

Table 2: Typical NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | N-H (endocyclic) | 10.4 - 10.7 | [2][13] |

| ¹H | Aromatic C-H | 6.8 - 7.6 | [2][13] |

| ¹³C | C=O | 168 - 170 | [2][13] |

| ¹³C | Aromatic/Vinylic C | 115 - 140 | [2][13] |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Weigh an appropriate amount of the solid this compound sample. For a standard 5 mm NMR tube, 5-25 mg is typical for ¹H NMR, while 50-100 mg may be needed for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[14][15]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).[16] The choice of solvent is critical as residual solvent peaks should not obscure signals from the sample.[16]

-

Dissolution: It is best practice to dissolve the sample in a small vial first before transferring it to the NMR tube.[14][17] This allows for better mixing and visual confirmation of complete dissolution.

-

Filtration: To remove any suspended particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the NMR tube.[15][16]

-

Volume Adjustment: Add the deuterated solvent to the NMR tube to achieve the correct filling height, which is typically 4-5 cm (about 0.5-0.6 mL) for a standard 5 mm tube.[17]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.[16][18] Parafilm can be used to seal the cap for volatile solvents or long-term storage.[18]

Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying key functional groups within the this compound structure.

Key Spectral Features:

-

C=O Stretching: A very strong and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretch, which typically appears between 1680 and 1750 cm⁻¹.[19] The exact position can indicate the presence of different isomers (cis vs. trans).[19]

-

N-H Modes: The N-H bending modes are also observable and can be affected by intermolecular hydrogen bonding.[6]

-

C=C Stretching: The stretching of the central C=C double bond and aromatic ring vibrations are also present in the fingerprint region of both IR and Raman spectra.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

| C=O Stretch (trans-isomer) | IR (Gas-Phase) | 1745 | [19] |

| C=O Stretch (cis-isomer) | IR (Gas-Phase) | 1686 | [19] |

Experimental Protocols: Vibrational Spectroscopy

For Solid Samples (FTIR):

-

KBr Pellet Method:

-

Finely grind 1-2 mg of the this compound sample with an agate mortar and pestle.[20]

-

Mix the ground sample thoroughly with ~100 mg of dry, IR-grade potassium bromide (KBr).[20]

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[20]

-

Place the pellet in the sample holder of the FTIR instrument for analysis.[20]

-

-

Thin Solid Film Method:

-

Dissolve a small amount (~50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[21]

-

Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[21]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[21]

-

Mount the plate in the spectrometer and acquire the spectrum.[21]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.[20]

-

Place a small amount of the solid powder directly onto the crystal.[20][22]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[20]

-

Collect the spectrum directly. This method requires minimal sample preparation.[20]

-

For Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid powder or crystalline sample is placed on a microscope slide or in a sample holder.[23]

-

Instrumentation: A Raman spectrometer, consisting of a laser source (e.g., 532 nm Nd:YAG), focusing optics, and a detector, is used.[24][25]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The resulting spectrum plots intensity versus the Raman shift (in cm⁻¹).[24]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of this compound derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[2] Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecules for analysis.[26] Furthermore, tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, aiding in structural confirmation.[27] Interestingly, polythis compound has also been shown to be an effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][4]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a comprehensive understanding of its electronic and structural properties. UV-Vis spectroscopy reveals key information about the electronic band gap, while fluorescence offers insights into excited-state dynamics. NMR remains the gold standard for unambiguous structure determination. Vibrational techniques like IR and Raman are excellent for identifying characteristic functional groups, and mass spectrometry confirms the molecular identity. Together, these techniques form a powerful analytical toolkit for researchers and scientists working to design the next generation of this compound-based materials for diverse applications in drug development and organic electronics.

References

- 1. d-nb.info [d-nb.info]

- 2. Exploring the decay mechanisms of this compound from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00148J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the application of this compound derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. sites.bu.edu [sites.bu.edu]

- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 19. Protoisomerization of Indigo and this compound Dyes Confirmed by Gas-Phase Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]

- 24. ggscw.ac.in [ggscw.ac.in]

- 25. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Unveiling the Chromatic Landscape of Isoindigo Derivatives: A Technical Guide to UV-Vis Absorption Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical aspects of the UV-Vis absorption spectra of isoindigo derivatives. This compound, a structural isomer of the renowned dye indigo, has garnered significant attention in materials science and medicinal chemistry due to its unique electronic and biological properties. Understanding the relationship between the molecular structure of this compound derivatives and their UV-Vis absorption characteristics is paramount for designing novel chromophores for applications ranging from organic electronics to photodynamic therapy. This guide provides a comprehensive overview of the key factors influencing their spectral properties, detailed experimental protocols for their synthesis and analysis, and a quantitative summary of their absorption data.

The Influence of Molecular Structure on UV-Vis Absorption

The UV-Vis absorption profile of this compound derivatives is intricately linked to their molecular architecture. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are highly sensitive to the nature and placement of substituents on the this compound core.

A key determinant of the spectral properties is the position of substitution on the aromatic rings of the this compound scaffold. Studies have shown a marked difference between derivatives substituted at the 5,5'- and 6,6'-positions.

-

6,6'-Substitution: This substitution pattern generally leads to a stronger intramolecular charge transfer (ICT) band. This is attributed to a more effective electronic coupling between the substituent and the electron-deficient this compound core. Consequently, 6,6'-disubstituted derivatives often exhibit a red-shift in their λmax, indicating a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the solid state, these derivatives have a propensity to form J-aggregates.

-

5,5'-Substitution: In contrast, substitution at the 5,5'-positions typically results in a weaker ICT band. The electronic communication between the substituent and the this compound core is less pronounced, leading to a higher energy HOMO-LUMO gap and often a blue-shifted λmax compared to their 6,6'-counterparts. In the solid state, H-aggregation is more commonly observed for 5,5'-disubstituted derivatives.

The electronic nature of the substituents also plays a crucial role. Electron-donating groups (EDGs) tend to raise the HOMO energy level, leading to a smaller energy gap and a bathochromic (red) shift in the absorption spectrum. Conversely, electron-withdrawing groups (EWGs) can lower both the HOMO and LUMO levels, with the net effect on the absorption spectrum being more complex and dependent on the specific substituent and its position.

Quantitative Analysis of UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption data for a series of representative 5,5'- and 6,6'-disubstituted this compound derivatives in solution (chloroform) and as thin films. This data provides a quantitative basis for understanding the structure-property relationships discussed above.

| Compound ID | Substitution Pattern | Substituent | λmax (Solution, CHCl3) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | λmax (Thin Film) [nm] |

| 1 | 6,6'- | Benzothiophene | 553 | 45,000 | 597 |

| 2 | 6,6'- | Benzothiazole | 560 | 38,000 | 565 |

| 3 | 5,5'- | Benzothiophene | 545 | 25,000 | 540 |

| 4 | 5,5'- | Benzothiazole | 548 | 21,000 | 542 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 6,6'-disubstituted this compound derivative and a general protocol for acquiring UV-Vis absorption spectra.

Synthesis of 6,6'-Dibromo-N,N'-dialkylthis compound

A common precursor for many 6,6'-disubstituted this compound derivatives is 6,6'-dibromothis compound, which can be further functionalized. The synthesis typically involves an acid-catalyzed condensation reaction.

Materials:

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

Procedure:

-

A mixture of 6-bromoisatin (1.0 eq) and 6-bromooxindole (1.0 eq) is suspended in glacial acetic acid.

-

A catalytic amount of concentrated hydrochloric acid is added to the suspension.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, during which time a colored precipitate forms.

-

The reaction is cooled to room temperature, and the precipitate is collected by vacuum filtration.

-

The solid is washed sequentially with water, ethanol, and diethyl ether to remove impurities.

-

The resulting 6,6'-dibromothis compound is dried under vacuum.

-

N-alkylation can be subsequently performed by reacting the dibromothis compound with an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

UV-Vis Spectroscopic Analysis

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). Ensure the chosen solvent does not absorb in the wavelength range of interest.[1][2][3][4]

-

For poorly soluble compounds, sonication or gentle heating may be employed to aid dissolution.[1]

-

Perform serial dilutions from the stock solution to obtain a series of solutions with varying concentrations for determining the molar extinction coefficient.

-

-

Instrument Setup:

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the corresponding holder in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the sample spectra.[1][6]

-

Rinse a second cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder and record the absorption spectrum.

-

Ensure the absorbance values at λmax are within the linear range of the instrument (typically 0.1 - 1.0 AU). If the absorbance is too high, the sample should be diluted.[8]

-

-

Data Analysis:

Visualizing Structure-Property Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed in this guide.

References

- 1. ossila.com [ossila.com]

- 2. Virtual Labs [mas-iiith.vlabs.ac.in]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. cbic.yale.edu [cbic.yale.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 9. homework.study.com [homework.study.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. Molar Extinction Coefficient Calculation [alphalyse.com]

Unlocking the Potential of Isoindigo Polymers: An In-depth Guide to their Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Isoindigo-based polymers have emerged as a highly promising class of organic semiconducting materials, demonstrating significant potential in a range of applications from organic electronics to bio-sensing. Their unique electrochemical properties, stemming from the electron-deficient this compound core, allow for precise tuning of energy levels and charge transport characteristics. This technical guide provides a comprehensive overview of the electrochemical properties of this compound polymers, detailing key quantitative data, experimental methodologies, and the fundamental relationships between molecular structure and performance.

Core Electrochemical Data of this compound Polymers

The performance of this compound-based polymers in electronic devices is intrinsically linked to their frontier molecular orbital energy levels (HOMO and LUMO) and their ability to transport charge carriers. These parameters are heavily influenced by the choice of comonomer, side-chain engineering, and polymer backbone planarity. The following tables summarize key electrochemical data for a selection of representative this compound-based polymers.

| Polymer Name | Donor Unit | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Reference |

| PII2T-C8C10 | Bithiophene | -5.38 | -3.68 | 1.70 | [1] |

| PII2TPEO25 | Bithiophene with PEO side chains | -5.42 | -3.72 | 1.70 | [1] |

| PBDT-TIT | Benzodithiophene-Thiophene | -5.25 | -3.60 | 1.65 | [2] |

| IIDDT | Bithiophene | -5.40 | -3.70 | 1.70 | [3] |

| IIDT | Thiophene | -5.30 | -3.65 | 1.65 | [3] |

| AIG-2T | Bithiophene | -5.60 | -3.90 | 1.70 | [4] |

| AIG-ff2T | Difluorinated Bithiophene | -5.80 | -4.10 | 1.70 | [4] |

| AIG-bisEDOT | bis(Ethylenedioxy)thiophene | -5.30 | -3.70 | 1.60 | [4] |

| Polymer Name | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Device Architecture | Reference |

| P3 (DIID-based) | 1.79 | 0.087 | BGTC-OTFT | [5] |

| PII2TC8C10 | 0.191 | - | FET | [6] |

| PII2TPEO25 | 0.198 | - | FET | [6] |

| IIDDT | up to 0.79 | p-type | OFET | [3] |

| Selenophene-IID | 5.8 | - | FET | [7] |

Experimental Protocols

Accurate determination of the electrochemical properties of this compound polymers relies on standardized and carefully executed experimental procedures. The following sections detail the methodologies for the key experiments cited in this guide.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of materials and determine their frontier orbital energy levels.

1. Materials and Equipment:

-

Working Electrode: Glassy carbon, platinum, or gold electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or foil.

-

Electrolyte Solution: Typically a 0.1 M solution of an inert salt (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) in a dry, deoxygenated organic solvent (e.g., acetonitrile, dichloromethane).

-

Polymer Film Preparation: The this compound polymer is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and drop-cast or spin-coated onto the working electrode to form a thin film. The film is then dried under vacuum.

-

Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

2. Experimental Procedure:

-

The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained throughout the experiment.

-

The potential of the working electrode is scanned linearly from a starting potential to a vertex potential and then back to the starting potential. The scan rate is typically between 20 and 100 mV/s.

-

The current flowing between the working and counter electrodes is measured as a function of the applied potential, resulting in a cyclic voltammogram.

-

A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard for calibration. The half-wave potential (E₁⸝₂) of the Fc/Fc⁺ couple is measured under the same conditions and is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[2]

-

The onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) of the polymer film are determined from the cyclic voltammogram.

3. Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials using the following empirical equations:[2][7]

-

HOMO (eV) = -e (Eox, onset - E₁⸝₂(Fc/Fc⁺) + 4.8)

-

LUMO (eV) = -e (Ered, onset - E₁⸝₂(Fc/Fc⁺) + 4.8)

If a reduction peak is not observed, the LUMO level can be estimated by subtracting the optical band gap (Egopt), determined from the onset of the UV-Vis absorption spectrum, from the HOMO level: LUMO = HOMO - Egopt .[7]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in the electronic absorption spectrum of a material as a function of its oxidation state.

1. Experimental Setup:

-

The setup is similar to that for cyclic voltammetry, but the electrochemical cell is designed to be optically transparent.

-

An optically transparent electrode (OTE), typically indium tin oxide (ITO) coated glass, is used as the working electrode.

-

The cell is placed in the light path of a UV-Vis-NIR spectrophotometer.

-

A potentiostat is used to control the potential of the working electrode.

2. Procedure:

-

A thin film of the this compound polymer is deposited onto the OTE.

-

The OTE is assembled into the spectroelectrochemical cell with the reference and counter electrodes, and the cell is filled with the electrolyte solution.

-

The potential of the working electrode is stepped to a series of fixed values.

-

At each potential, the UV-Vis-NIR absorption spectrum of the polymer film is recorded once the system has reached a steady state.

-

This process allows for the correlation of specific absorption features with the neutral, oxidized (p-doped), and reduced (n-doped) states of the polymer.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate crucial experimental workflows and conceptual relationships in the study of this compound polymers.

Caption: Workflow for the electrochemical characterization of this compound polymers.

Caption: Structure-property relationships in this compound-based polymers.

References

- 1. Enhancing charge transport in this compound-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00093E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. leigroup.cn [leigroup.cn]

- 4. Impact of donor modification on azathis compound-based polymers for n- and p-type organic electrochemical transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02636A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhanced performance in this compound based organic small molecule field-effect transistors through solvent additives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Frontier Molecular Orbitals of Isoindigo

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the isoindigo core structure. An understanding of these frontier orbitals is critical for applications ranging from organic electronics to the rational design of targeted therapeutics.

Introduction to this compound's Electronic Structure

This compound is a versatile, electron-deficient organic molecule that has garnered significant interest in materials science and medicinal chemistry.[1] Its planar structure and extensive π-conjugation are key to its electronic properties. The HOMO and LUMO are the frontier molecular orbitals that respectively govern the molecule's ability to donate and accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that determines the molecule's electronic and optical properties, including its color and electrochemical behavior.[2] While extensively studied for organic photovoltaics, this compound derivatives were first investigated for their therapeutic potential, including as anti-leukemia agents.[3]

HOMO & LUMO Energy Levels of the this compound Core

The electronic properties of the unsubstituted this compound core serve as a fundamental baseline for understanding its more complex derivatives. The electron-deficient nature of the this compound unit results in characteristically low-lying HOMO and LUMO energy levels.

Theoretical calculations based on Density Functional Theory (DFT) provide insight into the energy levels of the core structure in a gaseous state. These computational models are essential for predicting the electronic behavior of novel derivatives.

Table 1: Theoretical Frontier Orbital Energy Levels of Unsubstituted this compound

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT (Gas Phase) | -5.92 | -3.61 | 2.31 |

Data sourced from theoretical calculations.

Influence of Substitution on Frontier Orbital Energies

Chemical modification of the this compound core, typically at the 5,5' or 6,6' positions, is a common strategy to fine-tune its electronic properties for specific applications. The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels.

-

Electron-Donating Groups: Attaching electron-rich moieties, such as thiophene (B33073) or triphenylamine, tends to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap. This is a key strategy in designing this compound-based materials for organic solar cells.

-